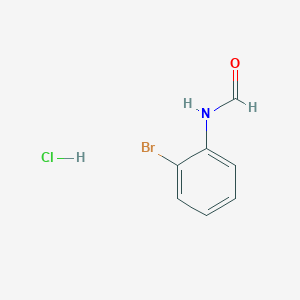

N-(2-Bromophenyl)formamide hydrochloride

Description

Importance of N-Formyl Compounds as Synthetic Intermediates and Protecting Groups

N-formyl compounds, or formamides, are a cornerstone of synthetic organic chemistry due to their dual functionality. nih.govbldpharm.com They serve as important synthetic intermediates for the preparation of a wide array of other functional groups, including isocyanides and formamidines. bldpharm.com The formyl group can also act as a protecting group for primary and secondary amines. bldpharm.comnih.gov This protective role is crucial in multi-step syntheses where the reactivity of an amine needs to be temporarily masked to allow for selective transformations elsewhere in the molecule. nih.gov The relative ease of both the introduction and removal of the formyl group makes it an attractive choice for chemists. nih.gov

Significance of the 2-Bromophenyl Moiety in Aryl Halide Chemistry

The 2-bromophenyl group is a highly valuable component in the toolkit of modern synthetic chemists, primarily due to its utility in cross-coupling reactions. The bromine atom serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed reactions, most notably the Suzuki, Heck, and Buchwald-Hartwig couplings. semanticscholar.org The ortho-position of the bromine atom relative to the formamide (B127407) group in N-(2-Bromophenyl)formamide hydrochloride is particularly significant, as it pre-organizes the molecule for intramolecular cyclization reactions, providing a direct route to a variety of fused heterocyclic systems. oakwoodchemical.com

Role of Hydrochloride Salts in Enhancing Reactivity and Stability within Organic Synthesis

The formation of a hydrochloride salt is a common strategy in organic chemistry to improve the physical properties of a compound. sigmaaldrich.comcymitquimica.com Converting a basic compound, such as an amine or an amide, into its hydrochloride salt generally increases its stability and shelf-life, preventing degradation from oxidation or polymerization. sigmaaldrich.com Furthermore, hydrochloride salts often exhibit enhanced solubility in polar solvents, which can be advantageous for certain reaction conditions. nih.gov In some cases, the acidic nature of the hydrochloride can also play a role in the reactivity of the compound, and its presence can influence the course of a chemical transformation. nih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and structurally related compounds is primarily directed towards their use as precursors for the synthesis of complex, biologically active molecules. A significant research trajectory is the use of this compound in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. chemdad.commsesupplies.com

One major area of application is in the synthesis of quinazolines and their derivatives. nih.gov These bicyclic aromatic compounds are known to exhibit a wide range of biological activities, and this compound provides a convenient starting point for their construction. The 2-bromophenyl moiety allows for palladium-catalyzed intramolecular cyclization reactions, which are a powerful tool for the efficient assembly of the quinazoline (B50416) core.

Another important research avenue is the synthesis of phenanthridines. sigmaaldrich.com This class of compounds is known for its DNA-intercalating properties, with some derivatives being used as fluorescent dyes and potential therapeutic agents. sigmaaldrich.com The strategic placement of the bromo and formyl groups in this compound makes it an ideal precursor for intramolecular cyclization strategies to build the phenanthridine (B189435) framework.

The table below summarizes some of the key properties of N-(2-Bromophenyl)formamide.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | nih.govnih.gov |

| Molecular Weight | 200.03 g/mol | nih.govnih.gov |

| Appearance | Solid | nih.gov |

| Melting Point | 88-92 °C | bldpharm.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-bromophenyl)formamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.ClH/c8-6-3-1-2-4-7(6)9-5-10;/h1-5H,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVMTLUGOCESDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=O)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Bromophenyl Formamide and Its Hydrochloride Salt

N-Formylation of 2-Bromoaniline (B46623) Precursors

The core of synthesizing N-(2-Bromophenyl)formamide lies in the formylation of the amino group of 2-bromoaniline. This transformation can be achieved through several protocols, each with its own set of advantages and reaction conditions.

Classical Formylation Protocols

Traditional methods for N-formylation often employ formic acid or its derivatives as the formylating agent. nih.gov One common approach involves the reaction of an amine with formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. nih.govresearchgate.net For instance, refluxing a mixture of the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the condensation reaction is a well-established procedure. nih.govscispace.com

Another classical reagent is acetic formic anhydride (B1165640), which can be generated in situ from acetic anhydride and formic acid. nih.gov This reagent is highly effective and often provides high yields of the formylated product in short reaction times. nih.gov Other formylating agents used in classical syntheses include chloral (B1216628) and various activated formic esters. nih.govacademie-sciences.fracademie-sciences.fr

Table 1: Comparison of Classical Formylation Reagents

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

| Formic Acid | Reflux in toluene with Dean-Stark trap | Readily available, inexpensive | Requires water removal, can require high temperatures |

| Acetic Formic Anhydride | In situ generation, often at low temperatures | High reactivity, high yields | Moisture sensitive |

| Chloral | Low temperature | Excellent yields | Produces chloroform (B151607) as a byproduct |

Green Chemistry Approaches to N-Formylation

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For N-formylation, this has led to the exploration of solvent-free conditions and alternative energy sources like ultrasound.

Ultrasound-promoted N-formylation of amines under solvent- and catalyst-free conditions has emerged as a green and efficient alternative. academie-sciences.fracademie-sciences.fr The application of ultrasound irradiation can significantly accelerate the reaction between an amine and formic acid, often leading to high yields in very short reaction times at room temperature. academie-sciences.fracademie-sciences.fr The intense local heating and pressure created by cavitation bubbles are believed to be responsible for this rate enhancement. academie-sciences.fr This method avoids the use of hazardous solvents and catalysts, making the work-up simpler and reducing waste generation. academie-sciences.fr

Solvent-free reactions, where the reactants are heated together without a solvent, represent another green approach. mdma.ch For the N-formylation of amines, simply heating the amine with formic acid can provide the desired product in good to excellent yields, making the process more economically and environmentally benign. mdma.ch

Catalytic Systems in N-Formylation

The use of catalysts can significantly improve the efficiency and selectivity of N-formylation reactions. A wide range of catalysts, including solid acids, polymeric catalysts, and metal-based systems, have been investigated.

Immobilized Acid Catalysts: Solid acid catalysts, such as sulfonic acid functionalized on magnetic nanoparticles (NP@SO3H), have been shown to be highly effective for the N-formylation of primary aromatic amines with formic acid under mild conditions. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without a significant loss of activity. nih.gov Other examples include silica-supported perchloric acid and the ion exchange resin Amberlite IR-120[H+]. nih.gov

Polymeric Catalysts: Polymeric catalysts have also been employed in N-formylation reactions. For instance, a polymeric ionic liquid catalyst has been used for the N-formylation of amines using carbon dioxide and a hydrosilane. acs.org These catalysts can offer enhanced stability and recyclability compared to their homogeneous counterparts.

Other Catalytic Systems: A variety of other catalytic systems have been reported, including:

Molecular iodine: A simple, inexpensive, and non-toxic catalyst for N-formylation under solvent-free conditions. organic-chemistry.org

Lewis acids: Catalysts like zinc chloride (ZnCl2) have been used to activate formic acid for the N-formylation of amines under solvent-free conditions. researchgate.net

Nanocatalysts: Heterogeneous nanocatalysts are gaining attention due to their high surface area and catalytic performance. rsc.org Examples include ZnO and TiO2-SO42−. nih.gov

The proposed mechanism for acid-catalyzed N-formylation generally involves the activation of the carbonyl group of formic acid by the acid catalyst. nih.gov This increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine. nih.gov

Table 2: Overview of Catalytic Systems for N-Formylation

| Catalyst Type | Example | Reaction Conditions | Key Advantages |

| Immobilized Acid Catalyst | Sulfonic acid on magnetic nanoparticles (NP@SO3H) | Room temperature, ethanol | Easily recyclable, high yields, mild conditions nih.gov |

| Polymeric Catalyst | Polymeric ionic liquid | CO2, hydrosilane | Recyclable, potential for CO2 utilization acs.org |

| Molecular Iodine | I2 | Solvent-free, 70 °C | Inexpensive, non-toxic, efficient organic-chemistry.org |

| Lewis Acid | Zinc Chloride (ZnCl2) | Solvent-free, heating | Inexpensive, environmentally friendly researchgate.net |

Formation of the Hydrochloride Salt

Once N-(2-Bromophenyl)formamide is synthesized, the next step is the formation of its hydrochloride salt. This is typically achieved through acidification.

Direct Acidification Methods

The most straightforward method for preparing the hydrochloride salt is by treating a solution of the N-(2-Bromophenyl)formamide base with hydrogen chloride. google.comacs.org This can be done using:

Aqueous Hydrogen Chloride: A solution of the formamide (B127407) in a suitable organic solvent is treated with an aqueous solution of hydrochloric acid. google.com However, this method can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Gaseous Hydrogen Chloride: For applications where anhydrous conditions are necessary, gaseous hydrogen chloride can be bubbled through a solution of the formamide. google.com

Hydrogen Chloride in an Organic Solvent: A solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or dichloromethane, is a common and convenient alternative to using the gas directly. google.comacs.org The addition of this solution to the formamide solution typically results in the precipitation of the hydrochloride salt. acs.org

The formation of the salt is often confirmed by analytical techniques such as X-ray crystallography and NMR spectroscopy, which can show a downfield shift in the signals of protons near the protonated nitrogen atom. nih.gov

Optimization of Synthetic Conditions for Yield and Purity

The successful synthesis of N-(2-Bromophenyl)formamide with high yield and purity necessitates a systematic approach to the optimization of various reaction parameters. Key among these are the choice of solvent, the temperature at which the reaction is conducted, and the molar ratio of the reactants.

The solvent medium and reaction temperature are pivotal in the formylation of anilines. The selection of an appropriate solvent can significantly affect reaction rates and yields. For the formylation of aniline (B41778) derivatives, a range of solvents has been investigated. Studies on similar reactions have shown that while solvents like water, acetonitrile (B52724), dichloromethane, and toluene can be used, they may result in only moderate yields of the N-formylated product, typically in the range of 55-70% even after extended reaction times. researchgate.net

Interestingly, solvent-free conditions have often proven to be more efficient. For instance, in the formylation of aniline, conducting the reaction without a solvent can lead to excellent yields in a much shorter time frame. researchgate.net This approach, however, requires careful temperature control to manage the reaction exothermicity and ensure homogeneity.

Temperature plays a crucial role in reaction kinetics. For many formylation reactions of anilines, a temperature of around 70°C has been found to be optimal when using certain catalysts. mdpi.com The table below, derived from studies on the formylation of aniline, illustrates the general effect of different solvents on product yield, which can be extrapolated to the synthesis of N-(2-Bromophenyl)formamide.

Table 1: Effect of Different Solvents on the Yield of N-Formylated Aniline This table is illustrative of general trends in formylation reactions.

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Water | 4 | 60 |

| Acetonitrile | 3 | 65 |

| Dichloromethane | 3 | 70 |

| Toluene | 2 | 55 |

| Solvent-free | 1 | 92 |

The stoichiometry of the reactants is another critical factor that must be optimized to maximize the yield and purity of N-(2-Bromophenyl)formamide. The primary reactants are 2-bromoaniline and a formylating agent, most commonly formic acid.

Research into the formylation of various anilines has demonstrated that the molar ratio of the amine to the formylating agent can dramatically impact the reaction's efficiency. Using an excess of formic acid does not necessarily lead to higher yields and can sometimes be detrimental. For the formylation of aniline, it was found that reducing the amount of formic acid from a large excess to a more optimized ratio significantly increased the yield. researchgate.net

The optimal conditions for similar reactions have often been identified as using a slight excess of formic acid. For example, a molar ratio of 1.2 equivalents of formic acid to 1 equivalent of the amine has been reported as effective. mdpi.com In other optimized procedures for aniline formylation, 3 millimoles of formic acid per millimole of aniline, in the presence of a catalyst, was found to be the most effective ratio. researchgate.net

The amount of catalyst, if used, also plays a crucial role. For catalytic formylations, the optimal amount can range from 5 to 10 mol% relative to the aniline derivative. researchgate.netmdpi.com Exceeding the optimal catalyst loading does not typically improve the yield and increases the cost and complexity of purification.

Table 2: Influence of Formic Acid Molar Ratio on Aniline Formylation Yield This table is illustrative of general trends in formylation reactions.

| Molar Ratio (Formic Acid : Aniline) | Catalyst (mol%) | Yield (%) |

|---|---|---|

| 5 : 1 | 10 | 60 |

| 4 : 1 | 10 | 75 |

| 3 : 1 | 10 | 92 |

| 2 : 1 | 10 | 88 |

| 1.2 : 1 | 10 | 85-99 (in other systems) mdpi.com |

Mechanistic Investigations of Reactions Involving N 2 Bromophenyl Formamide Hydrochloride

Nucleophilic Reactivity of Formamide (B127407) Anions (N- and O-site Selectivity)

The anion of N-(2-bromophenyl)formamide, generated by deprotonation, is an ambident nucleophile, possessing two potential sites for reaction with electrophiles: the nitrogen atom (N-site) and the oxygen atom (O-site). This dual reactivity leads to the possibility of N-acylation/alkylation or O-acylation/alkylation, and the selectivity between these two sites is governed by a combination of electronic, steric, and reaction-specific factors.

In general, formamide anions exhibit a preference for O-attack under conditions that favor kinetic control, particularly with hard electrophiles, due to the higher charge density on the oxygen atom. Conversely, N-attack is often favored under thermodynamic control or with softer electrophiles, leading to the more stable N-substituted product. The principle of Hard and Soft Acids and Bases (HSAB) can be applied to rationalize this selectivity.

For the N-(2-bromophenyl)formamide anion, the electronic properties of the aryl substituent play a significant role. The bromine atom at the ortho position exerts a -I (inductive) effect, withdrawing electron density from the ring and, by extension, from the formamide nitrogen. This effect can modulate the relative nucleophilicity of the N and O atoms.

Mechanistic studies on formamide-catalyzed nucleophilic substitution reactions have highlighted the role of the formamide as a potent nucleophilic catalyst. acs.org The catalytic cycle often involves the formamide attacking an electrophilic reagent, with the rate-determining step being the nucleophilic attack of the formamide itself. acs.org While these studies focus on the neutral formamide, the principles extend to its anionic form, where the nucleophilicity is significantly enhanced. The choice of solvent and counter-ion can also steer the reaction towards N- or O-selectivity by selectively solvating or forming ion pairs with one of the nucleophilic centers.

Influence of the Ortho-Bromine Substituent on Reaction Pathways and Selectivity

The presence of a bromine atom at the ortho position of the phenyl ring in N-(2-bromophenyl)formamide hydrochloride profoundly influences its chemical behavior. This influence stems from a combination of steric and electronic effects that can alter reaction rates, pathways, and product selectivity compared to its unsubstituted or meta/para-substituted counterparts.

Electronic Effects: The bromine atom is an electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, bromine also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect). In electrophilic aromatic substitution, this resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. libretexts.org However, the formamido group (-NHCHO) is itself an ortho, para-directing and activating group (though less so than an amino group due to the electron-withdrawing carbonyl). libretexts.org The interplay between the deactivating-yet-directing bromo group and the activating formamido group complicates the prediction of regioselectivity in reactions involving the aromatic ring.

Steric Effects: The steric bulk of the ortho-bromine substituent imposes significant conformational constraints on the molecule. nih.govresearchgate.net It can hinder the approach of reagents to both the formamide moiety and the adjacent position on the aromatic ring. organic-chemistry.org This steric hindrance can:

Influence the equilibrium between cis and trans conformations of the amide bond.

Restrict rotation around the C(aryl)-N bond.

Direct reactions away from the ortho position, potentially favoring reaction at less hindered sites or influencing the selectivity of intramolecular cyclization reactions. For example, in reactions where cyclization to the ortho position is possible, the bromine atom can act as a blocking group or, in some cases, a leaving group under specific conditions (e.g., in palladium-catalyzed cross-coupling reactions).

Studies on ortho-substituted systems have shown that steric interactions can be quite strong even when the reaction center is part of an extended side chain. researchgate.net This proximity effect is a blend of steric and polar interactions that is unique to the ortho position.

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the reactions of this compound at a molecular level requires the characterization of transient species, namely reaction intermediates and transition states. youtube.com A reaction intermediate is a relatively stable, yet short-lived, molecule that is formed in one elementary step and consumed in a subsequent step. youtube.com A transition state is the highest potential energy configuration along the reaction coordinate, representing an energy maximum that must be overcome for reactants to become products. wikipedia.org

Reaction Intermediates: In key reactions of N-(2-bromophenyl)formamide, several types of intermediates can be postulated:

Protonated Species: In the hydrochloride form, the molecule is already protonated. In solution, there exists an equilibrium between O-protonated and N-protonated forms. The O-protonated species is often a key intermediate in acid-catalyzed hydrolysis, as it activates the carbonyl carbon towards nucleophilic attack. nih.govacs.org

Tetrahedral Intermediates: During nucleophilic addition to the carbonyl group, such as in hydrolysis, a tetrahedral intermediate is formed. nih.govacs.org For the acid-catalyzed hydrolysis of formamide, this involves the attack of a water molecule on the protonated carbonyl carbon, leading to a species with a central sp³-hybridized carbon atom. researchgate.net

Activated Adducts: In dehydration reactions to form isocyanides, the formamide reacts with a dehydrating agent (e.g., POCl₃) to form an activated intermediate. nih.gov This adduct is highly reactive and readily undergoes elimination.

Transition State Structures: The geometry of a transition state is that of a first-order saddle point on the potential energy surface. wikipedia.org For reactions of N-(2-bromophenyl)formamide:

In hydrolysis , the transition state for the formation of the tetrahedral intermediate would involve the partial formation of the C-O(water) bond and partial breaking of the C=O π-bond. The transition state for the breakdown of the intermediate would involve the elongation of the C-N bond. wikipedia.orgnih.gov

In dehydration , the transition state involves the concerted or stepwise elimination of water from the activated formamide adduct. Computational studies on formamide reactions have been used to map the potential energy surfaces and identify the structures of these fleeting states. researchgate.netacs.org

The structure-correlation principle suggests that structural changes occurring along the reaction coordinate can be reflected in the ground state of the molecule. wikipedia.org Therefore, precise analysis of the ground-state geometry of N-(2-bromophenyl)formamide can provide insights into the likely distortions it will undergo on the path to the transition state.

Dehydration Mechanisms to Isocyanides

The dehydration of N-substituted formamides is a primary and versatile method for the synthesis of isocyanides. nih.govnih.gov N-(2-Bromophenyl)formamide can be converted to 2-bromophenyl isocyanide using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (NEt₃) being a common and efficient system. nih.govresearchgate.netresearchgate.net

The general mechanism for this transformation involves several key steps, as illustrated by the POCl₃/NEt₃ system:

Activation of the Carbonyl Oxygen: The formamide acts as a nucleophile, with the carbonyl oxygen attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive Vilsmeier-type intermediate.

Deprotonation: The tertiary amine base (triethylamine) removes the acidic N-H proton, leading to an intermediate imine-like species.

Elimination: This is followed by the elimination of a dichlorophosphate (B8581778) moiety and a chloride ion. This elimination step is often the driving force for the reaction and results in the formation of the carbon-nitrogen triple bond characteristic of the isocyanide. nih.gov

A proposed mechanism is depicted below: Step 1: Attack of formamide oxygen on POCl₃. Step 2: Deprotonation by triethylamine. Step 3: Elimination to form the isocyanide.

Recent advancements in this area have focused on developing more sustainable protocols, including solvent-free conditions that offer high yields, short reaction times, and reduced environmental impact. nih.govnih.gov

| Dehydrating Agent | Typical Base | Key Features | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Highly effective, widely used, can be used in solvent-free conditions. | nih.govresearchgate.net |

| Phosgene (COCl₂) / Diphosgene | Tertiary Amines | Effective but highly toxic and hazardous. | nih.gov |

| Tosyl Chloride (TsCl) | Pyridine | A safer alternative to phosgene-based reagents. | nih.gov |

| Burgess Reagent | None (acts as its own base) | Mild and selective, but can be expensive. | nih.gov |

| Triphenylphosphine (B44618) (PPh₃) / Iodine (I₂) | Triethylamine | Uses readily available and low-cost reagents under mild conditions. | organic-chemistry.org |

Hydrolytic Cleavage Mechanisms of the Formamide Moiety in Acidic Media

The formamide group of N-(2-bromophenyl)formamide is susceptible to hydrolysis under acidic conditions, yielding 2-bromoaniline (B46623) and formic acid. The hydrochloride salt itself provides the acidic medium necessary to catalyze this cleavage. The mechanism of acid-catalyzed amide hydrolysis has been extensively studied and is generally accepted to proceed via a multistep pathway. nih.gov

The favored mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: In the acidic medium, the carbonyl oxygen of the formamide is reversibly protonated. youtube.com This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. While N-protonation is also possible, theoretical and experimental studies on simple amides suggest that the O-protonated pathway is energetically more favorable for hydrolysis. nih.govacs.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate. nih.govacs.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is an important step as it converts the amino group into a better leaving group (an amine).

Collapse of the Intermediate: The tetrahedral intermediate collapses, with the lone pair on the original carbonyl oxygen reforming the C=O double bond and expelling the amine (2-bromoaniline) as the leaving group.

Deprotonation: The resulting protonated formic acid is deprotonated by a base (e.g., water) to give the final formic acid product and regenerate the acid catalyst.

Theoretical calculations on the acid-catalyzed hydrolysis of formamide have predicted activation free energies for the rate-determining step (formation of the tetrahedral intermediate) to be around 21.8 kcal/mol. nih.gov

Studies on Proton Transfer Processes within the Hydrochloride System

As a hydrochloride salt, N-(2-bromophenyl)formamide exists in a protonated state. The site of protonation and the dynamics of proton transfer are fundamental to its structure and reactivity in solution. Proton transfer can occur both intramolecularly (between the N and O atoms) and intermolecularly (with solvent molecules or other solute molecules).

Protonation Sites: The N-(2-bromophenyl)formamide molecule has two primary basic sites: the carbonyl oxygen and the amide nitrogen. Protonation of the oxygen atom is generally favored thermodynamically in the gas phase and in many solutions for simple amides, leading to a resonance-stabilized cation. nih.gov However, the equilibrium between the N-protonated and O-protonated forms can be influenced by the solvent and the electronic nature of the substituents. acs.org

Hydrogen Bonding and Proton Transfer Networks: In solution, particularly in the presence of protic solvents like water, the protonated formamide engages in extensive hydrogen bonding. These hydrogen bonds create a network through which protons can be readily transferred. researchgate.net Studies on similar systems, such as the formamide dimer or ammonia-water systems, demonstrate that proton transfer is a dynamic process. nih.govnih.gov The Grotthuss mechanism, which describes proton hopping along a hydrogen-bonded chain, is a relevant concept for understanding proton mobility in these systems. nih.gov

Reactivity Profiles and Transformative Applications in Organic Synthesis

Precursor Chemistry and Derivatization Strategies

The unique structure of N-(2-Bromophenyl)formamide hydrochloride makes it a valuable starting material for generating more complex molecular architectures through targeted chemical modifications.

N-(2-Bromophenyl)formamide is a key precursor for the synthesis of 2-bromophenyl isocyanide, a highly reactive and useful intermediate in multicomponent reactions. The most common method for this transformation is the dehydration of the formamide (B127407) group. researchgate.net A highly efficient and environmentally conscious protocol involves treating the formamide with a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base, such as triethylamine (B128534), which can also serve as the solvent. nih.govnih.gov This reaction is typically rapid, often completing in minutes at low temperatures (e.g., 0 °C), and produces the isocyanide in high yield. researchgate.netnih.gov The general mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, followed by elimination facilitated by the base to yield the isocyanide product. nih.gov

Table 1: Optimized Conditions for Isocyanide Synthesis from N-Arylformamides

| Dehydrating Agent | Base | Solvent | Temperature | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine (Et₃N) | Triethylamine (Solvent-free) | 0 °C | < 5 minutes | High yield, speed, green chemistry | nih.govnih.gov |

| Phosphorus oxychloride (POCl₃) | Pyridine | Solvent-free | 0 °C | ~20 minutes | Good yield | nih.gov |

| Triphosgene | Organic Base | Dichloromethane | Standard | Varies | Common alternative to POCl₃ | researchgate.net |

Furthermore, the formamide moiety can participate in condensation reactions to form formamidines. General synthetic routes to N-sulfonyl formamidines, for instance, involve the direct condensation of a formamide with a sulfonamide, often catalyzed by sodium iodide (NaI) with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This approach is noted for its operational simplicity and tolerance of various functional groups. organic-chemistry.org Another strategy involves the reaction of amines and sulfonyl azides, where a terminal ynone can act as the carbon source for the formamidine (B1211174) bridge under catalyst-free and solvent-free conditions. nih.gov

N-(2-Bromophenyl)formamide can serve as a precursor for the in situ generation of a highly reactive formylating agent analogous to a formyl chloride. This is achieved through the Vilsmeier-Haack reaction mechanism. wikipedia.orgmychemblog.com When the formamide is treated with an acid chloride, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a reactive electrophilic species known as the Vilsmeier reagent is formed. mychemblog.comwikipedia.org

This reagent is a substituted chloroiminium ion, specifically [ClCH=N⁺(CH₃)(C₆H₄Br)]Cl⁻ in the case of N-(2-bromophenyl)-N-methylformamide, which acts as a "formyl cation" equivalent. wikipedia.org The Vilsmeier reagent is a powerful electrophile capable of formylating electron-rich aromatic compounds to produce the corresponding aryl aldehydes after an aqueous workup. wikipedia.orgmychemblog.com The generation of this reagent in situ avoids the handling of unstable formyl chlorides directly.

In analytical chemistry, chemical derivatization is a crucial technique used to modify an analyte to enhance its detection, improve separation efficiency, or increase its stability. mdpi.comresearchgate.net N-(2-Bromophenyl)formamide can be subjected to derivatization strategies to improve its analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The primary goal of derivatization is often to attach a functional group (a tag) with desirable properties, such as a strong chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. nih.govnsf.gov For N-(2-Bromophenyl)formamide, derivatization could proceed via several routes. For example, hydrolysis of the formamide to the corresponding primary amine, 2-bromoaniline (B46623), would allow for reaction with a wide range of amine-specific derivatizing agents. These reagents include those that introduce fluorescent tags or groups that enhance detectability by an electron capture detector (EC) in GC analysis. This conversion enhances sensitivity, allowing for the detection of trace amounts of the substance. nsf.gov

Advanced Carbon-Nitrogen Bond Forming Reactions

The presence of a carbon-bromine bond on the aromatic ring makes N-(2-Bromophenyl)formamide an ideal substrate for modern cross-coupling reactions, which are fundamental tools for constructing complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgcapes.gov.br N-(2-Bromophenyl)formamide is a suitable aryl halide partner for this transformation, enabling the synthesis of various N-aryl amine derivatives. researchgate.net In this reaction, the C(sp²)-Br bond of N-(2-Bromophenyl)formamide couples with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

The reaction tolerates a wide range of functional groups and amine coupling partners, including anilines, alkylamines, and N-heterocycles. mit.edunih.gov The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing the best results for coupling aryl chlorides and bromides. researchgate.netacs.org This method provides a direct route to N-(formamido)phenyl-substituted amines, which are valuable intermediates in medicinal chemistry. acs.orgnih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination with Aryl Bromides

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium(0) | semanticscholar.orgcommonorganicchemistry.com |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Stabilizes Pd catalyst, facilitates oxidative addition and reductive elimination | nih.govcommonorganicchemistry.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | Deprotonates the amine nucleophile | nih.govsemanticscholar.orgcommonorganicchemistry.com |

| Solvent | Toluene (B28343), Dioxane, THF | Reaction medium | semanticscholar.orgcommonorganicchemistry.com |

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. unito.itacs.org N-(2-Bromophenyl)formamide can effectively serve as the aryl halide component in Ullmann-type C-N coupling reactions. nih.gov These reactions have seen a resurgence due to the lower cost and toxicity of copper catalysts compared to palladium. acs.orgnih.gov

In a typical Ullmann-type amination, N-(2-Bromophenyl)formamide would be reacted with an N-nucleophile (such as an amine, amide, or N-heterocycle) in the presence of a copper(I) or copper(II) salt, a ligand, and a base. nih.govrsc.org While traditional Ullmann conditions were often harsh, modern protocols utilize ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline to facilitate the reaction under milder temperatures. nih.govnih.gov This methodology provides a valuable alternative to palladium-catalyzed routes for the synthesis of N-arylated products derived from N-(2-Bromophenyl)formamide. nih.govresearchgate.net

Amination of Azoles using N-Formyl Intermediates

The N-formyl group in compounds such as N-(2-Bromophenyl)formamide can serve as a crucial element in the amination of azole-based heterocyclic systems. While direct electrophilic amination can be challenging, the formamide functionality provides a masked amino group that can be incorporated into various synthetic schemes. The general strategy involves the activation of the N-formyl compound, followed by a nucleophilic attack by the azole.

Azole antifungals are significant in medicinal chemistry, and their synthesis often involves coupling the azole ring with other molecular fragments. nih.gov For instance, a common method for synthesizing N-substituted azoles involves reacting a suitable precursor, often containing a leaving group, with the azole (such as 1,2,4-triazole) in the presence of a base like potassium carbonate. nih.gov In this context, an N-formyl intermediate derived from N-(2-Bromophenyl)formamide could be activated, allowing the nitrogen of an azole ring to displace a leaving group on an associated scaffold. The formyl group can be subsequently removed under hydrolytic conditions if the primary amine is desired. This approach leverages the N-formyl group as a stable and versatile synthon for introducing nitrogen-based substituents onto complex molecular frameworks.

Diverse Applications in Heterocyclic Compound Synthesis

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of both a formamide group and a reactive bromine atom on the phenyl ring allows for various cyclization and coupling strategies, making it a valuable building block in medicinal and materials chemistry.

Construction of Quinazoline (B50416) and Indoloquinazoline Systems

The 2-bromophenyl motif is a cornerstone in the synthesis of quinazoline and its fused derivatives, such as indoloquinazolines. These scaffolds are of significant interest due to their presence in numerous biologically active molecules. researchgate.netnih.gov A prominent method involves the palladium-catalyzed intramolecular C-N bond formation, where a nitrogen nucleophile displaces the ortho-bromine atom to form the pyrimidine (B1678525) ring of the quinazoline system.

For example, a one-pot sequential approach co-catalyzed by palladium and copper has been developed for synthesizing novel azole-fused quinazolines. nih.gov The process starts with a 2-(2-bromophenyl)-1H-imidazole or -benzimidazole, which undergoes coupling with another azole derivative. nih.gov Similarly, 2-(2-bromophenyl)-1H-indole serves as a key starting material for the synthesis of indolo[1,2-c]quinazolines. nih.gov The formamide group of N-(2-Bromophenyl)formamide can be converted into an amidine, which then participates in an intramolecular cyclization via N-arylation to furnish the quinazoline core. nih.gov

| Starting Material | Reaction Type | Resulting System | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-1H-imidazole | Pd/Cu co-catalyzed coupling | Azole-fused Quinazoline | Pd/Cu, Base | nih.gov |

| 2-(2-Bromophenyl)-1H-indole | Sequential N-arylation/cyclization | Indolo[1,2-c]quinazoline | Pd/Cu | nih.gov |

| N-(2-bromoaryl)amidine | Pd-catalyzed N-arylation/cyclization | Quinazoline | Pd₂(dba)₃, Cs₂CO₃ | nih.gov |

| o-Nitrobenzaldehyde and Formamide | Reductive Cyclization | Quinazoline | Zinc, Acetic Acid | nih.gov |

Formation of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

The chemical scaffold of N-(2-Bromophenyl)formamide is instrumental in constructing five-membered heterocycles like pyrazoles and isoxazoles, which are prevalent in pharmacologically active compounds. nih.govnih.gov

The synthesis of isoxazole derivatives can be achieved from 2-bromophenyl precursors. A key intermediate, 2-bromo-N-hydroxybenzimidoyl chloride, can be prepared and subsequently reacted with alkynes to yield (2-bromophenyl)isoxazoles. nih.gov These isoxazole products can then undergo further transformations, such as reductive cyclization, to produce other complex heterocyclic systems like quinolin-4(1H)-ones. nih.gov

For pyrazole synthesis, while direct cyclization from N-(2-Bromophenyl)formamide is less common, the bromophenyl moiety is frequently incorporated into larger structures that are then used to build the pyrazole ring. For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) has been used as a key intermediate to synthesize various pyrazole and pyrazolone (B3327878) derivatives by reacting it with reagents like ethyl cyanoacetate. nih.gov This demonstrates the utility of bromophenyl-containing scaffolds as platforms for further heterocyclic elaboration.

| Target Heterocycle | Key Precursor/Intermediate | Reaction Partner/Method | Reference |

|---|---|---|---|

| Isoxazole | 2-Bromo-N-hydroxybenzimidoyl chloride | Reaction with 2-nitrophenylacetylene | nih.gov |

| Isoxazole | 1-(Aryl)-3-(4'-Bromophenyl)prop-1-one | Reaction with hydroxylamine (B1172632) hydrochloride | irphouse.com |

| Pyrazole | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Reaction with ethyl cyanoacetate | nih.gov |

| Isoxazole | Terminal Alkynes and Aldehydes | One-pot reaction with n-BuLi, iodine, and hydroxylamine | nih.gov |

Synthesis of Benzoxazole (B165842) Derivatives through Intramolecular Cyclization

The synthesis of benzoxazoles from N-(2-halophenyl)amides via intramolecular cyclization is a well-established and efficient method. acs.orgnih.gov This transformation is particularly effective for constructing 2-substituted benzoxazoles. The core of this strategy is an intramolecular Ullmann-type C(aryl)-O bond formation. usc.edu

In this process, an N-(2-bromophenyl)amide, which can be derived from N-(2-Bromophenyl)formamide, undergoes cyclization catalyzed by a copper complex. usc.edu The reaction proceeds under relatively mild conditions, where the oxygen atom of the amide group acts as a nucleophile, displacing the ortho-bromine atom to form the oxazole (B20620) ring. usc.edunih.gov This method is versatile and tolerates a wide range of substituents on the amide portion, allowing for the synthesis of a diverse library of benzoxazole derivatives. usc.edu The resulting 2-(2-bromophenyl)benzoxazole can also serve as a versatile intermediate for further functionalization through cross-coupling reactions. nih.gov

Utility in Thiazole (B1198619) and Oxadiazole Ring Closures

N-(2-Bromophenyl)formamide and its derivatives are valuable synthons for constructing thiazole and oxadiazole rings. These five-membered heterocycles are key components in many pharmaceutical agents.

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, provides a pathway where a derivative of N-(2-Bromophenyl)formamide can be utilized. organic-chemistry.org More directly, studies have shown the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, confirming the utility of bromophenyl precursors in accessing the thiazole core. nih.gov

For oxadiazoles, particularly 1,3,4-oxadiazoles, a common route involves the dehydration and cyclization of diacylhydrazines. A precursor such as 2-(2-bromophenyl)quinoline-4-carbohydrazide can be converted into various 1,3,4-oxadiazole (B1194373) derivatives, highlighting the role of the bromophenyl-containing starting material in building these heterocyclic systems. rsc.org Similarly, 1,3,4-thiadiazoles can be synthesized from the cyclization of thiosemicarbazide (B42300) with formic acid or its derivatives, a reaction for which the formamide group is relevant. nih.gov

| Target Ring | General Method | Key Reactants | Reference |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | α-Haloketone and Thioamide | organic-chemistry.org |

| Thiazole | Direct Synthesis | Reaction leading to 4-(4-Bromophenyl)-thiazol-2-amine | nih.gov |

| 1,3,4-Oxadiazole | Cyclization of Hydrazides | Carbohydrazide and various reagents | rsc.org |

| 1,3,4-Thiadiazole | Dehydrative Cyclization | Thiosemicarbazide and Formic Acid/HCl | nih.gov |

Role in Dihydropyridine (B1217469) and other Nitrogen Heterocycle Syntheses

The utility of N-(2-Bromophenyl)formamide extends to the synthesis of other significant nitrogen-containing heterocycles, including dihydropyridines. The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. youtube.com The aldehyde component can be 2-bromobenzaldehyde, a direct derivative of the title compound's family. The use of ortho-substituted benzaldehydes in Hantzsch reactions can sometimes lead to unusual cyclization products, such as substituted pyrans instead of the expected dihydropyridine, highlighting the unique reactivity imparted by the ortho-substituent. nih.gov

Furthermore, the 2-bromophenyl moiety is a versatile handle for introducing other heterocyclic systems via nucleophilic substitution reactions. For example, bromophenols derived from the title compound can react with nitrogen heterocycles like piperidine, piperazine, and imidazole (B134444) to form more complex molecules with potential biological activities. mdpi.comnih.gov The prevalence of nitrogen heterocycles in approved pharmaceuticals underscores the importance of such synthetic routes. nih.govrsc.org

Participation in Named Organic Reactions

The reactivity of this compound is dictated by its primary functional groups: a secondary formamide and an aryl bromide. These groups offer potential for participation in a variety of named organic reactions, although documented examples specifically involving this compound are limited in scientific literature. The following sections explore the theoretical and, where possible, documented involvement of N-(2-Bromophenyl)formamide in several key organic transformations. The hydrochloride salt would typically be neutralized in situ by a basic reagent in the reaction mixture.

Barbier Reaction

The Barbier reaction is an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal such as magnesium, aluminum, zinc, indium, tin, or their salts. nih.gov The reaction, which is similar to the Grignard reaction, proceeds via a one-pot synthesis where the organometallic reagent is generated in situ. nih.gov

There is no specific literature documenting the participation of this compound in the Barbier reaction. Theoretically, the aryl bromide moiety could react with a suitable metal to form an organometallic intermediate. However, the presence of the acidic N-H proton of the formamide group would be incompatible with the highly basic organometallic species generated, leading to protonolysis rather than addition to a carbonyl compound.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com Interestingly, research has shown that polar solvents like formamide can significantly accelerate the rate of the Baylis-Hillman reaction, with evidence suggesting that hydrogen bonding plays a dominant role in this acceleration. nih.gov

While N-(2-Bromophenyl)formamide could potentially serve as a solvent or a hydrogen-bonding additive in a Baylis-Hillman reaction, there are no documented instances of it acting as a substrate. The formyl proton is not sufficiently electrophilic, and the aryl bromide does not fit the typical substrate profile for this transformation.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction used to synthesize hydantoins from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and an alkali metal cyanide. alfa-chemistry.comwikipedia.org For challenging substrates, formamide has been recommended as a suitable solvent. nih.govencyclopedia.pub

This compound is not a typical substrate for the Bucherer-Bergs reaction, as it is neither a carbonyl compound nor a cyanide source. Its potential role would be limited to that of a specialized solvent system, although this application is not specifically documented for this compound.

Chan-Lam Coupling

The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org Amides are known substrates for this reaction, participating in N-arylation. organic-chemistry.org

Given its N-H bond, N-(2-Bromophenyl)formamide is a plausible substrate for a Chan-Lam coupling reaction. It could react with an aryl boronic acid to form an N,N-diarylformamide. This reaction would offer a pathway to highly substituted aniline (B41778) derivatives after a subsequent hydrolysis step. While the general reaction class is applicable, specific studies detailing the Chan-Lam coupling of N-(2-Bromophenyl)formamide are not prevalent in the literature. However, a rapid and efficient protocol for C-N cross-coupling has been developed using a square pyramidal copper complex as a catalyst, which works well for various primary and secondary amines with different boronic acids. rsc.org

Table 1: Potential Chan-Lam Coupling of N-(2-Bromophenyl)formamide This table is a theoretical representation of a possible Chan-Lam reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| N-(2-Bromophenyl)formamide | Phenylboronic acid | Cu(OAc)₂ | N-(2-Bromophenyl)-N-phenylformamide |

Clemmensen Reduction

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.org The reaction is typically applied to carbonyl groups. wikipedia.org

This compound would not undergo a standard Clemmensen reduction as it lacks a ketone or aldehyde functional group. The formamide carbonyl is significantly less reactive than a ketone or aldehyde and is not susceptible to reduction under these conditions. The alternative Wolff-Kishner reduction, which uses hydrazine (B178648) under basic conditions, is also not applicable for reducing the formamide group. masterorganicchemistry.comyoutube.com

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfonium (B1226848) ylide with a carbonyl compound (ketone, aldehyde, or imine) or an enone to produce epoxides, aziridines, or cyclopropanes, respectively. This reaction is not applicable to this compound as the compound does not possess the required electrophilic carbonyl or imine group for the ylide to attack.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.org The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. alfa-chemistry.comnrochemistry.comjk-sci.com This is followed by treatment with a strong base to yield the alkyne. alfa-chemistry.comnrochemistry.com This reaction is specific to aldehydes and is not applicable to the functional groups present in this compound.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for producing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate which then rearranges and cyclizes. wikipedia.org

Direct participation of this compound in a classical Fischer indole synthesis is not possible as it is not a hydrazine derivative. However, it could serve as a precursor to a substrate for a modified Fischer indole synthesis. For instance, the bromo-substituent could be utilized in a Buchwald modification, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Additionally, a related synthesis has been reported where 2-(2-bromophenyl)-indole was formed via a Fischer indole synthesis from phenylhydrazine hydrochloride and 2-bromoacetophenone, highlighting the utility of bromo-substituted precursors in forming indole rings. researchgate.net

Grignard Reaction

A Grignard reaction involves an organomagnesium halide (Grignard reagent) acting as a nucleophile, attacking an electrophilic carbon atom, such as that in a carbonyl group. iitk.ac.inorganic-chemistry.org

The aryl bromide in N-(2-Bromophenyl)formamide could theoretically be used to form a Grignard reagent by reacting with magnesium metal. wikipedia.org However, the presence of the acidic proton on the formamide nitrogen would immediately quench any Grignard reagent formed, preventing it from reacting with other electrophiles. This intramolecular quenching makes the direct use of N-(2-Bromophenyl)formamide in a Grignard-type reaction problematic without a protection strategy for the formamide N-H group.

Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine (or pyridine) synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.orgresearchgate.net

This compound is not a suitable substrate for the Hantzsch synthesis. It cannot function as the aldehyde or the β-ketoester component. While it contains a nitrogen atom, the formamide nitrogen is not sufficiently nucleophilic and is not a direct source of ammonia required for the condensation reaction.

Henry Reaction (Nitro-Aldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.orgwikipedia.org The reaction is essentially a nitro-analogue of the aldol (B89426) reaction. wikipedia.orgyoutube.com

This compound lacks both the nitroalkane and the carbonyl functionality necessary to participate in the Henry reaction. Therefore, this reaction is not applicable to this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of N-(2-bromophenyl)formamide. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be mapped.

The ¹H NMR spectrum of N-(2-bromophenyl)formamide provides specific information about the protons in the molecule. The spectrum is characterized by signals corresponding to the formyl proton, the amide proton, and the four protons on the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the formamide (B127407) group.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The proton ortho to the bromine atom is expected to be significantly influenced by both the bromine's electron-withdrawing inductive effect and its lone pair donating resonance effect.

A representative ¹H NMR spectrum for N-(2-bromophenyl)formamide has been reported. rsc.org The signals for the aromatic protons and the formyl proton can be observed, although specific peak assignments and coupling constants are not detailed in the available literature. The amide proton (N-H) signal is often broad and its chemical shift can be dependent on solvent and concentration.

Table 1: Representative ¹H NMR Data for N-(2-Bromophenyl)formamide (Note: Specific chemical shift values and multiplicities can vary based on the solvent and experimental conditions. The data below is a generalized representation based on typical values for such structures.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Formyl H (CHO) | 8.2 - 8.5 | Singlet (or doublet due to coupling with NH) |

| Amide H (NH) | 8.0 - 9.5 | Broad Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplets |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for N-(2-bromophenyl)formamide shows distinct signals for the formyl carbon, the carbon atom bonded to bromine, and the other aromatic carbons.

The carbonyl carbon of the formamide group typically appears in the downfield region of the spectrum (around 160-170 ppm). The carbon atom directly attached to the bromine (C-Br) is shielded compared to the other aromatic carbons due to the heavy atom effect of bromine. The Royal Society of Chemistry provides access to the ¹³C NMR spectrum of N-(2-bromophenyl)formamide, which confirms these general features. rsc.org

Table 2: Representative ¹³C NMR Data for N-(2-Bromophenyl)formamide (Note: The data below is a generalized representation based on typical values for such structures.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C (C=O) | 160 - 165 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-H | 120 - 135 |

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques would be necessary for unambiguous assignment of all signals and for determining the through-space proximity of atoms. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of N-(2-bromophenyl)formamide is expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) bond, and the C-N bond, as well as vibrations associated with the aromatic ring.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp absorption that is usually found between 1650 and 1700 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is typically observed around 1520-1570 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for N-(2-Bromophenyl)formamide (Note: The data below is a generalized representation based on typical values for amide compounds.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3200 - 3400 |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 |

| C=O Stretch (Amide I) | Carbonyl | 1650 - 1700 |

| N-H Bend (Amide II) | Amide | 1520 - 1570 |

| C-N Stretch | Amide | 1200 - 1350 |

| C-Br Stretch | Aryl Halide | 500 - 600 |

The precise frequencies of the key vibrational modes, particularly the N-H and C=O stretching bands, can provide clues about the molecular conformation and intermolecular interactions, such as hydrogen bonding. In the solid state, N-(2-bromophenyl)formamide molecules are likely to be linked by intermolecular N-H···O=C hydrogen bonds. The presence and strength of these bonds would lead to a shift in the N-H and C=O stretching frequencies to lower wavenumbers compared to the gas phase or in a non-polar solvent.

The conformation of the formamide group relative to the phenyl ring (i.e., the dihedral angle between the amide plane and the ring plane) can also influence the IR spectrum. Different rotational isomers (rotamers) could potentially exist, and their relative populations might be inferred from the IR spectrum under different conditions (e.g., temperature, solvent). However, a detailed conformational analysis based on experimental IR data for N-(2-bromophenyl)formamide hydrochloride is not available in the current literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure mass to several decimal places, which allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For N-(2-Bromophenyl)formamide (the free base), the theoretical monoisotopic mass is calculated from the sum of the exact masses of its constituent isotopes (⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular formula is C₇H₆BrNO. sigmaaldrich.comoakwoodchemical.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two distinct peaks (M and M+2) in the mass spectrum. HRMS analysis provides an experimentally determined exact mass that can be compared against the theoretical value, confirming the elemental composition.

Table 1: Illustrative HRMS Data for N-(2-Bromophenyl)formamide

| Parameter | Value |

| Molecular Formula | C₇H₆⁷⁹BrNO |

| Theoretical Exact Mass (Monoisotopic) | 198.9687 u |

| Hypothetical Experimental Exact Mass | 198.9685 u |

| Mass Difference | -1.0 ppm |

| Ion Adduct (e.g., in ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 199.9765 |

| Hypothetical Experimental m/z of [M+H]⁺ | 199.9763 |

In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to fragment the molecular ion and analyze the resulting smaller ions. The fragmentation pattern is predictable and characteristic of the molecule's structure, serving as a fingerprint for identification and structural confirmation.

The protonated molecular ion of N-(2-Bromophenyl)formamide, [C₇H₆BrNO+H]⁺, would likely undergo fragmentation at its most labile bonds. Plausible fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for formamides, leading to the formation of the 2-bromoanilinium ion.

Loss of the Formyl Group (CHO): Cleavage of the amide bond can result in the loss of the formyl radical.

Cleavage of the Bromine Atom: The carbon-bromine bond can break, leading to a fragment ion without the bromine atom.

These fragmentation patterns provide conclusive evidence for the connectivity of the atoms within the molecule. libretexts.orgyoutube.com

Table 2: Proposed Mass Spectrometry Fragmentation of N-(2-Bromophenyl)formamide ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 199.9/201.9 | [C₇H₇BrNO]⁺ | [C₆H₇BrN]⁺ | 28.0 (CO) |

| 199.9/201.9 | [C₇H₇BrNO]⁺ | [C₇H₆NO]⁺ | 79.9/80.9 (Br) |

| 199.9/201.9 | [C₇H₇BrNO]⁺ | [C₆H₅Br]⁺ | 30.0 (CH₂NO) |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

If a suitable single crystal of this compound were analyzed, SC-XRD would confirm the planarity of the phenyl ring, the geometry of the formamide group, and the relative orientation of these two moieties. It would also definitively locate the chloride counter-ion and reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This technique provides an unambiguous map of electron density and atomic positions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 95.5 |

| Volume (ų) | 953 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.64 |

Chromatographic and Other Analytical Techniques for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for determining the purity of pharmaceutical compounds and other organic materials. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical reversed-phase HPLC method for this compound would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV-Vis detector set to a wavelength where the analyte absorbs strongly. UPLC offers faster analysis times and greater resolution due to the use of smaller stationary phase particles.

Table 4: Illustrative HPLC Method Parameters and Purity Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Results | |

| Retention Time of Main Peak | 8.2 minutes |

| Purity by Area % | 99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and thermal lability, characteristics common to amides and hydrochloride salts. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This process modifies the functional groups of the analyte, enabling smoother elution from the GC column and improving detection. researchgate.net

Common derivatization strategies for compounds containing amine or amide functionalities include silylation and acylation. researchgate.netjfda-online.com Silylation involves reacting the analyte with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.com These reagents replace the active hydrogen on the formamide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility. jfda-online.com MSTFA is often preferred as its by-products are highly volatile, minimizing interference during analysis. jfda-online.com

Alternatively, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. nih.gov This process forms fluoroacyl derivatives that are not only volatile but also enhance detectability, particularly with electron capture or negative chemical ionization mass spectrometry. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase. researchgate.net The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for definitive identification of the original analyte.

Table 1: Common Derivatization Reagents for GC-MS Analysis

| Reagent Class | Example Reagent | Target Functional Group | Key Characteristics |

|---|---|---|---|

| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -NH (Amide), -OH | Produces highly volatile and inert by-products, making it ideal for trace analysis. jfda-online.com |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -NH (Amide), -OH | A powerful silylating agent that reacts quickly and completely. jfda-online.com |

| Acylation | PFPA (Pentafluoropropionic Anhydride) | -NH (Amide), -NH2 (Amine) | Forms highly volatile derivatives that significantly improve detection sensitivity. researchgate.netnih.gov |

| Acylation | HFBI (Heptafluorobutyrylimidazole) | -NH (Amide), Phenols, Alcohols | Reaction is fast and mild, with non-acidic by-products. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions, such as the synthesis of N-(2-Bromophenyl)formamide from 2-bromoaniline (B46623). researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. researchgate.net

The process involves a stationary phase, typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate, and a mobile phase, a solvent system (eluent) that moves up the plate via capillary action. chemistryhall.com For the separation of aromatic amines and amides, silica gel is a common stationary phase. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the mobile phase, with the ratio adjusted to achieve optimal separation. chemistryhall.com

To monitor a reaction, small spots of the initial reactants and the reaction mixture at different time points are applied to a baseline on the TLC plate. libretexts.org As the eluent ascends, components of the mixture travel at different rates based on their polarity and affinity for the stationary phase. researchgate.net Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).

In the synthesis of N-(2-Bromophenyl)formamide, the product is more polar than the starting material, 2-bromoaniline. Therefore, the product spot will have a lower Rf value than the reactant spot. The progress of the reaction can be visualized by observing the disappearance of the reactant spot and the intensification of the product spot. Visualization is typically achieved under UV light, as aromatic compounds are UV-active, or by staining with a suitable chemical reagent. labinsights.nl

Table 2: Hypothetical TLC Data for Monitoring Synthesis of N-(2-Bromophenyl)formamide

| Compound | Description | Expected Polarity | Hypothetical Rf Value* |

|---|---|---|---|

| 2-Bromoaniline (Starting Material) | Primary aromatic amine | Less Polar | 0.65 |

| N-(2-Bromophenyl)formamide (Product) | Aromatic amide | More Polar | 0.40 |

Note: Rf values are dependent on the specific TLC plate and eluent system used (e.g., Silica gel with 3:1 Hexane:Ethyl Acetate).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) within a compound. It is used to verify the empirical formula of a synthesized compound, thereby confirming its atomic composition and providing a crucial measure of its purity. uky.edu

For this compound, the molecular formula is C₇H₇BrClNO. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. An experimental analysis of a pure sample should yield percentage values that closely match these theoretical calculations, typically within a tolerance of ±0.4%. A significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

The analysis provides strong evidence for the compound's identity by confirming that the ratio of elements in the sample is consistent with the proposed molecular formula.

Table 3: Elemental Composition Data for this compound (C₇H₇BrClNO)

| Element | Atomic Mass (g/mol) | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|---|

| Carbon (C) | 12.01 | 35.55% | 35.61% |

| Hydrogen (H) | 1.01 | 2.99% | 3.01% |

| Bromine (Br) | 79.90 | 33.78% | 33.70% |

| Chlorine (Cl) | 35.45 | 14.99% | 15.05% |

| Nitrogen (N) | 14.01 | 5.92% | 5.89% |

| Oxygen (O) | 16.00 | 6.77% | 6.74% |

| Total | 236.50 | 100.00% | 100.00% |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a powerful and widely used technique for the quantitative analysis of compounds containing chromophores. nih.gov The aromatic ring in this compound acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. hnue.edu.vnlibretexts.org The electronic transitions within the benzene (B151609) ring system give rise to characteristic absorption bands. hnue.edu.vn

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a sample, a calibration curve is first established. This is done by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is used for subsequent calculations.

Alternatively, colorimetric methods can be developed. These involve reacting the analyte with a specific reagent to produce a colored product that can be measured in the visible region. For instance, a hydrochloride salt can form a colored ion-pair associate with pH indicator dyes like Bromophenol Blue (BPB). austinpublishinggroup.com The intensity of the resulting color is proportional to the concentration of the analyte. austinpublishinggroup.com This approach can enhance sensitivity and specificity, especially in complex matrices.

Table 4: Example Calibration Data for Spectrophotometric Analysis

| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |

|---|---|---|

| 1 | 5.0 | 0.152 |

| 2 | 10.0 | 0.305 |

| 3 | 15.0 | 0.448 |

| 4 | 20.0 | 0.601 |

| 5 | 25.0 | 0.753 |

| Unknown Sample | ? | 0.520 |

Based on the calibration curve generated from this data, the concentration of the unknown sample can be accurately determined.

Computational Chemistry and Theoretical Studies of N 2 Bromophenyl Formamide Hydrochloride